molecular formula C11H10N4S B2950981 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile CAS No. 444309-53-9

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile

Cat. No.: B2950981
CAS No.: 444309-53-9
M. Wt: 230.29
InChI Key: WKTNWXRKRULRCA-UHFFFAOYSA-N
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Description

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile is a chemical compound with the molecular formula C11H10N4S It is known for its unique structure, which includes a pyridine ring, a methylsulfanyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile typically involves the reaction of pyridine-3-carbaldehyde with methylthiomethylamine and malononitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(methylsulfanyl)({[(pyridin-2-yl)methyl]amino})methylidene]propanedinitrile
  • 2-[(ethylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile

Uniqueness

The presence of both the pyridine ring and the methylsulfanyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[methylsulfanyl-(pyridin-3-ylmethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-16-11(10(5-12)6-13)15-8-9-3-2-4-14-7-9/h2-4,7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNWXRKRULRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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